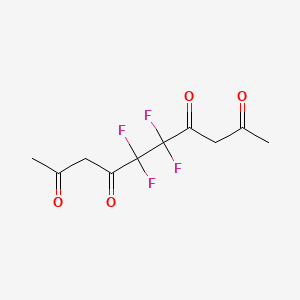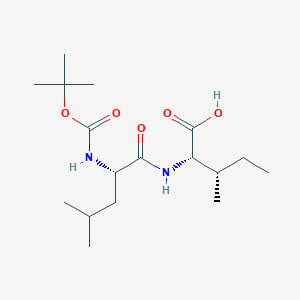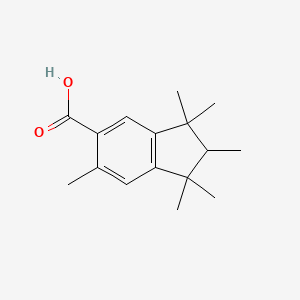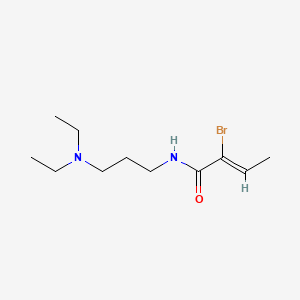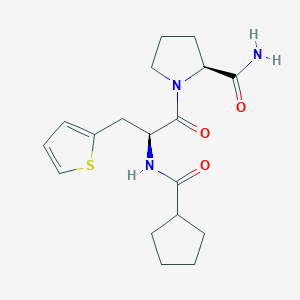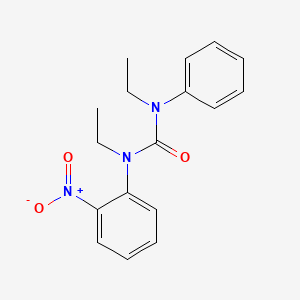
Butyl 3,3,3-trifluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3,3,3-trifluoropropanoate is an organic compound with the molecular formula C7H11F3O2. It belongs to the class of esters and is characterized by the presence of a butyl group attached to a trifluoropropanoate moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3,3,3-trifluoropropanoate typically involves the esterification of 3,3,3-trifluoropropanoic acid with butanol. One common method includes the use of 3,3,3-trifluoropropanoyl chloride as an intermediate. The preparation of 3,3,3-trifluoropropanoyl chloride can be achieved by reacting 3,3,3-trifluoropropanoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures . The resulting 3,3,3-trifluoropropanoyl chloride is then reacted with butanol in the presence of a base such as diethylaniline to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3,3,3-trifluoropropanoic acid and butanol.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 3,3,3-trifluoropropanoic acid and butanol.
Reduction: 3,3,3-trifluoropropanol.
Wissenschaftliche Forschungsanwendungen
Butyl 3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated esters like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of butyl 3,3,3-trifluoropropanoate in various applications depends on its chemical structure and reactivity. The trifluoromethyl group can influence the compound’s electronic properties, making it a valuable intermediate in reactions that require electron-withdrawing groups. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 3,3,3-trifluoropropanoic acid, which can interact with molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,3,3-trifluoropropanoate
- Isopropyl 3,3,3-trifluoropropanoate
- Benzyl 3,3,3-trifluoropropanoate
Uniqueness
Butyl 3,3,3-trifluoropropanoate is unique due to its specific ester group, which can influence its solubility, reactivity, and applications compared to other similar compounds. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
63456-48-4 |
|---|---|
Molekularformel |
C7H11F3O2 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
butyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C7H11F3O2/c1-2-3-4-12-6(11)5-7(8,9)10/h2-5H2,1H3 |
InChI-Schlüssel |
WPMHFXGENQDHSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
